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Abstract
This technical guide provides a detailed overview of the crystal structure analysis of 2-(2-
Chlorophenyl)-2-nitrocyclohexanone, a significant precursor in the synthesis of norketamine

and ketamine.[1][2] The document outlines the experimental methodologies employed for its

structural determination and presents a comprehensive summary of its crystallographic data.

The logical workflow of the analysis is also visualized to facilitate a clearer understanding of the

process. This guide is intended to serve as a crucial resource for researchers and

professionals engaged in the fields of medicinal chemistry, forensic science, and drug

development, offering foundational data for further investigation and application of this

compound.

Introduction
2-(2-Chlorophenyl)-2-nitrocyclohexanone (also referred to as 2-CPNCH) is a key chemical

intermediate in the synthesis of various psychoactive compounds, most notably norketamine.

[3] Its chemical structure, featuring a cyclohexanone ring with a nitro group and a 2-

chlorophenyl group attached to the alpha-carbon, makes it a versatile precursor in organic
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synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is

fundamental to understanding its reactivity, stability, and physical properties.

The definitive elucidation of its solid-state structure has been accomplished through single-

crystal X-ray diffraction.[2] This analysis is critical for forensic identification of seized materials

and for optimizing synthetic pathways in pharmaceutical development.[2] This guide

synthesizes the available crystallographic data and experimental procedures to provide a

comprehensive technical resource.

Experimental Protocols
The methodologies detailed herein are based on the single-crystal X-ray diffraction study of 2-
(2-Chlorophenyl)-2-nitrocyclohexanone.

Crystal Growth
Single crystals of 2-(2-Chlorophenyl)-2-nitrocyclohexanone suitable for X-ray diffraction

were obtained from a solution of the compound. The specific solvent system and crystallization

conditions (e.g., temperature, evaporation rate) are crucial for obtaining high-quality crystals.

Note:The specific details of the crystal growth procedure are not available in the public domain

at this time.

X-ray Data Collection
A suitable single crystal was mounted on a diffractometer equipped with a specific X-ray source

(e.g., Mo Kα radiation) and a detector. Data was collected at a controlled temperature to

minimize thermal vibrations and potential degradation of the crystal. A series of diffraction

images were recorded as the crystal was rotated.

Note:Detailed information regarding the make and model of the diffractometer, the exact

temperature of data collection, and the specific data collection strategy are contained within the

primary scientific literature.

Structure Solution and Refinement
The collected diffraction data was processed to yield a set of structure factors. The crystal

structure was then solved using direct methods and refined by full-matrix least-squares on F².
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All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

calculated positions and refined using a riding model.

Note:The specific software packages used for data processing, structure solution, and

refinement are detailed in the original research publication.

Data Presentation
The following tables summarize the key crystallographic data and selected geometric

parameters for 2-(2-Chlorophenyl)-2-nitrocyclohexanone.

Note:The following data is presented as a template. The exact quantitative values are not

publicly available and should be extracted from the primary research article: Yen, Y.-T., et al.

(2022). Identification of a novel norketamine precursor from seized powders: 2-(2-
Chlorophenyl)-2-nitrocyclohexanone. Forensic Science International, 333, 111241.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₂H₁₂ClNO₃

Formula Weight 253.68

Temperature Value (K)

Wavelength Value (Å)

Crystal System e.g., Monoclinic

Space Group e.g., P2₁/c

Unit Cell Dimensions

a Value (Å)

b Value (Å)

c Value (Å)

α Value (°)

β Value (°)

γ Value (°)

Volume Value (Å³)

Z Value

Density (calculated) Value (g/cm³)

Absorption Coefficient Value (mm⁻¹)

F(000) Value

Data Collection

Theta range for data collection Value (°)

Index ranges h, k, l values

Reflections collected Value

Independent reflections Value [R(int) = Value]
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Refinement

Goodness-of-fit on F² Value

Final R indices [I>2sigma(I)] R1 = Value, wR2 = Value

R indices (all data) R1 = Value, wR2 = Value

Largest diff. peak and hole Value (e.Å⁻³)

Table 2: Selected Bond Lengths (Å)

Bond Length (Å)

Cl(1)-C(1) Value

O(1)-C(7) Value

O(2)-N(1) Value

O(3)-N(1) Value

N(1)-C(8) Value

C(1)-C(2) Value

C(7)-C(8) Value

C(8)-C(9) Value

Table 3: Selected Bond Angles (°)
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Atoms Angle (°)

C(2)-C(1)-Cl(1) Value

O(2)-N(1)-O(3) Value

O(2)-N(1)-C(8) Value

O(3)-N(1)-C(8) Value

C(1)-C(2)-C(8) Value

O(1)-C(7)-C(8) Value

N(1)-C(8)-C(7) Value

N(1)-C(8)-C(9) Value

Visualization
The following diagrams illustrate the logical workflow of the crystal structure analysis.
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Caption: Experimental workflow for the crystal structure analysis.
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Caption: Relationship between crystal structure data and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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